molecular formula C10H7NO B1295770 8-Quinolinecarboxaldehyde CAS No. 38707-70-9

8-Quinolinecarboxaldehyde

Cat. No.: B1295770
CAS No.: 38707-70-9
M. Wt: 157.17 g/mol
InChI Key: OVZQVGZERAFSPI-UHFFFAOYSA-N
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Description

8-Quinolinecarboxaldehyde (CAS: 38707-70-9) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol . It features a quinoline backbone substituted with an aldehyde group at the 8-position. The compound is synthesized via the oxidation of 8-methylquinoline using selenium dioxide under controlled conditions .

Mechanism of Action

Target of Action

Quinoline-8-carbaldehyde, also known as 8-Quinolinecarbaldehyde or 8-Quinolinecarboxaldehyde, is a versatile compound used in the field of synthetic organic chemistry Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs , suggesting that quinoline-8-carbaldehyde may also target cancer cells.

Mode of Action

Quinoline derivatives have been reported to induce apoptosis in cancer cells . This suggests that quinoline-8-carbaldehyde might interact with its targets, possibly cancer cells, leading to programmed cell death or apoptosis.

Biochemical Pathways

Quinoline-8-carbaldehyde, like other quinoline derivatives, may affect various biochemical pathways. Quinoline derivatives have been reported to disrupt cell migration and act as angiogenesis inhibitors , which could be part of the affected pathways.

Pharmacokinetics

Quinoline derivatives have been used as leads in drug development , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Given that quinoline derivatives have been reported to induce apoptosis in cancer cells , it can be inferred that quinoline-8-carbaldehyde might also lead to similar effects.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of strong acids and oxidants . This suggests that the action of quinoline-8-carbaldehyde might also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

8-Quinolinecarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of coordination compounds with metals. It interacts with enzymes, proteins, and other biomolecules through its aldehyde and quinoline functional groups. For instance, this compound forms complexes with metal ions such as copper, which can influence the activity of metalloenzymes . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce apoptosis and differentiation in cancer cell lines, such as lung carcinoma and glioma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can delay the transition of cells during DNA replication, affecting the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form coordination complexes with metal ions, which can inhibit or activate enzymes . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with the compound affecting cell viability and proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inducing apoptosis in cancer cells . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation can affect its biochemical activity and interactions with biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization can influence its activity and function. For example, the compound’s interaction with nuclear proteins can affect gene expression and other nuclear processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Biological Activity

8-Quinolinecarboxaldehyde (Q8A) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and its derivatives' therapeutic potential.

This compound has the molecular formula C10H7NOC_{10}H_7NO and is characterized by a quinoline ring structure with an aldehyde functional group. This structure is pivotal for its biological activity, particularly in coordinating with metal ions which enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The ability of Q8A to chelate metal ions (e.g., Cu(II), Zn(II)) enhances its cytotoxic properties. Metal complexes formed with Q8A have shown increased antiproliferative activity against various cancer cell lines due to their ability to generate reactive oxygen species (ROS) and induce apoptosis .
  • Induction of Apoptosis : Studies indicate that Q8A and its metal complexes can trigger apoptotic pathways in cancer cells. For instance, a study reported that Q8A selenosemicarbazone complexes induced significant apoptosis in human cancer cell lines, leading to cell cycle arrest .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of this compound and its derivatives:

CompoundCell LineIC50 (μM)Mechanism
This compoundHL-60 (leukemia)10.5 ± 0.5Apoptosis induction
Cu(II) complex of Q8AA375 (melanoma)5.2 ± 0.4ROS generation
Zn(II) complex of Q8AHeLa (cervical cancer)9.1 ± 1.5DNA damage induction
Pd(II) complex with Q8AU251 (glioma)7.0 ± 0.3Apoptotic cell death

These results demonstrate that the cytotoxicity of Q8A is significantly enhanced when it forms complexes with transition metals, particularly copper and palladium .

In Vivo Studies

In vivo studies using athymic nude mice have shown that derivatives of this compound exhibit promising antitumor activity. For example, the administration of Cu(II) complexes resulted in tumor size reduction, indicating effective therapeutic potential .

Case Studies

  • Anticancer Activity : A study involving the synthesis of various metal complexes derived from Q8A demonstrated that these compounds exhibited significant antiproliferative activity against multiple cancer cell lines, including breast and lung cancer cells. The most effective complexes were shown to reduce cell viability in a dose-dependent manner, comparable to established chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : Research has elucidated that the cytotoxic effects are mediated through the generation of ROS and subsequent DNA damage, leading to apoptosis. Flow cytometry assays confirmed increased levels of apoptotic markers in treated cells, reinforcing the compound's potential as an anticancer agent .

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid Catalysis:
Recent studies have demonstrated the effectiveness of 8-Quinolinecarboxaldehyde in hybrid catalytic systems. For instance, it has been combined with benzoic acid to create an efficient catalyst for the racemization of N-unprotected α-aryl and α-alkyl substituted α-amino amides. This system facilitates chemoenzymatic dynamic kinetic resolution, yielding enantiomerically pure N-acetyl-α-amino amides in good to high yields .

Biological Applications

Antitumor Activity:
this compound derivatives have shown promising antitumor properties. A study highlighted the cytotoxic potential of 8-hydroxy-2-quinolinecarbaldehyde against various human carcinoma cell lines. The compound demonstrated significant in vitro cytotoxicity and in vivo antitumor activity in xenograft models, effectively inhibiting tumor growth without causing damage to vital organs .

Mechanism of Action:
The mechanism by which 8-quinoline derivatives exert their antitumor effects involves the induction of apoptosis and differentiation in cancer cells. The compounds have been shown to influence cell cycle dynamics and promote pro-apoptotic pathways .

Applications in Neurodegenerative Diseases

Research has indicated that derivatives of this compound may play a role in treating neurodegenerative diseases such as Alzheimer's disease. These compounds are being investigated for their ability to modulate biological pathways associated with neuronal health and function .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Catalytic Reactions Effective catalyst for racemization of amino amides
Antitumor Activity Significant cytotoxicity against human carcinoma cell lines; effective in xenograft models
Neurodegenerative Diseases Potential therapeutic effects on Alzheimer's disease

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study, 8-hydroxy-2-quinolinecarbaldehyde was administered to athymic nude mice with subcutaneous Hep3B tumors. The treatment resulted in complete suppression of tumor growth at a dosage of 10 mg/kg/day over nine days, demonstrating its potential as an effective antitumor agent .

Case Study 2: Chemoenzymatic Resolution
A study involving the use of this compound as a catalyst successfully achieved dynamic kinetic resolution of α-amino amides, yielding enantiomerically pure products. This showcases its utility in synthetic organic chemistry and pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and analytical methods for characterizing 8-Quinolinecarboxaldehyde?

  • Methodological Answer : Characterization typically involves Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and elemental analysis (CHNS/O) to confirm purity (e.g., %C, %H, %N within 0.4% of theoretical values) . Additional techniques include ¹H/¹³C NMR for structural elucidation (aldehyde proton at ~10 ppm) and HPLC to assess purity (>98% by area normalization).

Q. How is this compound synthesized, and what are common impurities?

  • Methodological Answer : The compound is often synthesized via formylation of quinoline derivatives. A standard protocol involves reacting 8-methylquinoline with selenium dioxide in dioxane under reflux, followed by purification via recrystallization. Common impurities include unreacted starting materials or oxidation byproducts (e.g., quinoline-8-carboxylic acid), which are minimized using stoichiometric controls and inert atmospheres .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Engineering controls include local exhaust ventilation and closed systems for large-scale reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives (e.g., thiocarbohydrazones)?

  • Methodological Answer : Optimize parameters such as solvent polarity (e.g., ethanol vs. DMF), reaction time (monitored by TLC), and molar ratios (e.g., 1:1 aldehyde:thiocarbohydrazide). Catalytic acid (e.g., glacial acetic acid) enhances imine formation. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via melting point analysis and mass spectrometry .

Q. What strategies resolve contradictions in reported bioactivity data for this compound complexes?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ values) may arise from cell line specificity (e.g., HeLa vs. MCF-7), culture conditions (hypoxia vs. normoxia), or assay protocols (MTT vs. resazurin). Standardize testing using 3D cell models (e.g., spheroids) and cancer stem cell (CSC) assays to improve reproducibility. Cross-validate results with apoptosis markers (e.g., caspase-8 activation) .

Q. How do computational methods enhance the study of this compound’s structure-activity relationships?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities (e.g., with caspase-8). Validate predictions experimentally via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Compare with analogs (e.g., 8-hydroxy-2-quinolinecarboxaldehyde) to identify critical substituents .

Q. What are the challenges in designing this compound-based metal complexes for anticancer applications?

  • Methodological Answer : Key challenges include metal-ligand stability (e.g., Co(III) vs. Cu(II) complexes), solubility in physiological media (enhanced via PEGylation), and target selectivity (e.g., cancer vs. normal cells). Address these by screening ligand:metal ratios (1:1 to 1:3), using chemodosimeters to monitor complex stability, and incorporating targeting moieties (e.g., folate conjugates) .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s mechanism of action in 3D cancer models?

  • Methodological Answer : Use spheroid cultures (e.g., MDA-MB-231) treated with gradient concentrations (0.1–100 μM). Assess viability via ATP luminescence and invasion via Matrigel assays . Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, EMT). Compare with 2D models to quantify hypoxia-driven resistance .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, use Mann-Whitney U tests . Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Quinolinecarboxaldehyde vs. 8-Quinolinecarboxaldehyde

Property 2-Quinolinecarboxaldehyde (CAS: 5470-96-2) This compound (CAS: 38707-70-9)
Molecular Weight 157.17 g/mol 157.17 g/mol
Aldehyde Position 2-position 8-position
Biological Activity Lower anticancer activity in H460 lung carcinoma Higher pro-apoptotic activity in HL-60 leukemia
Radical Scavenging Co(III) complexes show moderate DPPH scavenging Selenosemicarbazone derivatives exhibit superior radical scavenging

Key Insight : The 8-position aldehyde enhances metal complex stability and bioactivity, likely due to improved coordination geometry and electron-withdrawing effects .

Halogenated Derivatives: 5-Bromo- and 5-Chloro-8-Quinolinecarboxaldehyde

Property 5-Bromo-8-Quinolinecarboxaldehyde (CAS: 885267-41-4) 5-Chloro-8-Quinolinecarboxaldehyde (CAS: 1260794-21-5)
Molecular Weight 236.07 g/mol 191.61 g/mol
Substituent Effect Bromine increases steric hindrance and lipophilicity Chlorine enhances electronic withdrawal, improving reactivity
Applications Potential intermediate in antitumor agent synthesis Under investigation for antimicrobial activity

Key Insight: Halogen substituents at the 5-position enhance cytotoxicity and modulate genotoxicity, with bromine offering greater steric effects than chlorine .

Heterocyclic Analogues: Quinoxaline-2-carboxaldehyde

Property Quinoxaline-2-carboxaldehyde (CAS: 1593-08-4) This compound
Core Structure Quinoxaline (two nitrogen atoms) Quinoline (one nitrogen atom)
Molecular Weight 158.16 g/mol 157.17 g/mol
Bioactivity Limited data on biological activity Well-documented anticancer and genotoxic profiles

Key Insight: The quinoline scaffold offers broader pharmacological versatility compared to quinoxaline derivatives, possibly due to better membrane permeability .

Functional Group Variants: 8-Quinolinecarboxylic Acid

Property 8-Quinolinecarboxylic Acid (CAS: 86-59-9) This compound
Functional Group Carboxylic acid (-COOH) Aldehyde (-CHO)
Acidity pKa ~2.5 (strongly acidic) pKa ~7.2 (weakly acidic)
Applications Chelating agent in metallurgy Precursor for Schiff base ligands in metal complexes

Key Insight : The aldehyde group enables Schiff base formation, critical for synthesizing bioactive metal complexes, whereas the carboxylic acid group favors chelation and solubility .

Metal Complexes: Co(III), Pd(II), and Pt(II) Derivatives

Complex Type This compound Derivatives 2-Quinolinecarboxaldehyde Derivatives
Co(III) Complexes Induce myeloid differentiation in HL-60 cells Moderate radical scavenging (DPPH assay)
Pd(II)/Pt(II) High cytotoxicity in H460 lung carcinoma (IC₅₀ < 10 µM) Lower activity in glioma (U251) cell lines

Key Insight: this compound metal complexes exhibit superior anticancer activity due to optimized ligand geometry and enhanced cellular uptake .

Preparation Methods

Preparation Methods

Oxidation of 8-Hydroxyquinoline Derivatives

One common method for synthesizing 8-quinolinecarboxaldehyde involves the oxidation of 8-hydroxyquinoline or its derivatives.

$$
\text{8-Hydroxyquinoline} \xrightarrow{\text{SeO}_2} \text{this compound}
$$

  • Yield : The yield of this reaction can vary but is generally reported to be over 80% in optimal conditions.

Formylation via Vilsmeier-Haack Reaction

Another effective method for preparing this compound is through the Vilsmeier-Haack formylation.

  • Method Description : In this method, 8-hydroxyquinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group.

  • Reaction Scheme :

$$
\text{8-Hydroxyquinoline} + \text{DMF + POCl}_3 \rightarrow \text{this compound} + \text{byproducts}
$$

  • Yield : This method typically provides moderate to high yields, often around 70%.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency in reducing reaction times and improving yields.

$$
\text{8-Hydroxyquinoline} + \text{Formylating Agent} \xrightarrow{\text{Microwave}} \text{this compound}
$$

  • Yield : Reports indicate yields can exceed 85% with significantly reduced reaction times compared to conventional heating methods.

Direct Formylation Using Acetic Anhydride

A less common but notable method involves direct formylation using acetic anhydride.

$$
\text{8-Hydroxyquinoline} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{this compound}
$$

  • Yield : This method can yield products in the range of 60% to 75% depending on reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound, including their respective yields and conditions:

Preparation Method Reaction Conditions Typical Yield (%)
Oxidation with Selenium Dioxide Reflux in dioxane/water >80
Vilsmeier-Haack Formylation Reaction with phosphorus oxychloride ~70
Microwave-Assisted Synthesis Microwave irradiation >85
Direct Formylation with Acetic Anhydride Catalytic conditions 60 - 75

Properties

IUPAC Name

quinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZQVGZERAFSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192001
Record name 8-Quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38707-70-9
Record name 8-Quinolinecarboxaldehyde
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Record name 8-Quinolinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-8-carbaldehyde
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Record name 8-QUINOLINECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

sec-Butyllithium (1.4 M in cyclohexane, 5.0 ml, 7.0 mmol) is added dropwise to a stirred solution of 8-bromoquinoline (1.29 g, 6.22 mmol) and anhydrous tetrahydrofuran (22 ml) at −78° C. under nitrogen. The reaction is then stirred at −78° C. for 10 min and then dimethylformamide (2.5 ml, 32.3 mmol) is added. The reaction is then stirred for 10 min at −78° C. and then quenched with water. The reaction is poured into saturated sodium bicarbonate (100 ml) and extracted with ethyl acetate (100 ml×3). The ethyl acetate is dried over sodium sulfate and then the sodium sulfate is filtered. The crude product is concentrated on a rotary evaporator and purified by flash chromatography on silica gel eluting with 20% ethyl acetate/hexanes to yield (0.57 g, 58%) of quinoline-8-carboxaldehyde: mass spectrum (ion spray): m/z=158.0 (+1): 1H NMR (CDCl3): δ=11.46 (1H, s), 9.06-9.04 (1H, m), 8.34-8.32 (1H, m), 8.26-8.23 (1H, m), 8.11-8.08 (1H, m), 7.70-7.66 (1H, m), 7.53-7.50 (1H, m).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

8-Quinolinecarboxaldehyde
8-Quinolinecarboxaldehyde
8-Quinolinecarboxaldehyde
8-Quinolinecarboxaldehyde
8-Quinolinecarboxaldehyde
8-Quinolinecarboxaldehyde

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